molecular formula C16H17N3O5S B166797 Topramezone CAS No. 210631-68-8

Topramezone

Cat. No. B166797
CAS RN: 210631-68-8
M. Wt: 363.4 g/mol
InChI Key: BPPVUXSMLBXYGG-UHFFFAOYSA-N
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Description

Topramezone is a chemical compound and a novel 4-hydroxyphenylpyruvate dioxygenase-inhibiting (4-HPPD) inhibitor . It is used as a herbicide, specifically for the post-emergence control of broadleaf and grass weeds in corn .


Synthesis Analysis

The synthesis of Topramezone involves several stages . One method involves the use of raw materials like 2-methyl-6-nitrobenzoyl aldoxime and N-chlorosuccinimide . Another method involves the use of 2-bromo-6-methylbenzaldehyde and hydroxylamine hydrochloride . The synthesis process is designed to be simple with high total recovery, overcoming defects concerning cost in the prior art .


Molecular Structure Analysis

The molecular formula of Topramezone is C16H17N3O5S . It has a mono-isotopic mass of 363.088898 Da and an average mass of 363.388 Da .


Chemical Reactions Analysis

Topramezone undergoes various chemical reactions. For instance, it has been shown to be metabolized more rapidly in multiple herbicide-resistant waterhemp populations than in HPPD inhibitor-sensitive waterhemp populations . Another study showed that Topramezone had reasonable control over common grasses and broadleaf weeds in sugarcane .


Physical And Chemical Properties Analysis

Topramezone is highly soluble in water and non-volatile . Based on its chemical properties, it has a high risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .

Mechanism of Action

Target of Action

Topramezone is a novel herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) in plants . This enzyme plays a crucial role in the biosynthesis of plastoquinones and carotenoids, which are essential for the synthesis and function of chloroplasts .

Mode of Action

Topramezone inhibits the 4-HPPD enzyme, which leads to a disruption in the biosynthesis of plastoquinones and carotenoids . This disruption interferes with the synthesis and function of chloroplasts, leading to the oxidative degradation of chlorophyll . The result is pronounced bleaching symptoms in the growing shoot tissue and subsequent necrosis .

Biochemical Pathways

The inhibition of the 4-HPPD enzyme by Topramezone disrupts the biosynthesis of plastoquinones and carotenoids . These compounds are essential for the formation and function of chloroplasts, which are vital for photosynthesis . The disruption of these pathways leads to the oxidative degradation of chlorophyll, causing bleaching and necrosis in sensitive plants .

Pharmacokinetics

Topramezone is rapidly absorbed and excreted via urine and feces following oral administration . It is highly soluble in water, non-volatile, and based on its chemical properties, has a high risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .

Result of Action

The inhibition of the 4-HPPD enzyme by Topramezone leads to a disruption in the biosynthesis of plastoquinones and carotenoids, causing the oxidative degradation of chlorophyll . This results in pronounced bleaching symptoms in the growing shoot tissue and subsequent necrosis . In the case of weeds, this leads to their death, making Topramezone an effective herbicide .

Action Environment

Topramezone can be persistent in aerobic soils, with a half-life of more than 125 days . Its dissipation in the environment is predominantly controlled by time-dependent sorption . It is highly soluble in water and has a high risk of leaching to groundwater . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of Topramezone .

Safety and Hazards

Topramezone is moderately toxic to mammals but has a low potential for bioaccumulation . It is classified as an irritant and is moderately toxic to birds, honeybees, earthworms, fish, and aquatic invertebrates . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Research is ongoing to enhance the efficacy of Topramezone. For instance, studies are being conducted to evaluate the effects of adjuvants on the efficacy of Topramezone under different temperature conditions . Another study indicated that Topramezone could be used as one of the alternative agents for post-emergence herbicides in sugarcane fields .

properties

IUPAC Name

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPVUXSMLBXYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034722
Record name Topramezone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige liquid; Technical product: White odorless solid; [HSDB]
Record name Topramezone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Density

1.13 g/cu cm at 20 °C
Record name TOPRAMEZONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted.
Record name TOPRAMEZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Topramezone

Color/Form

Light beige liquid

CAS RN

210631-68-8
Record name Topramezone [ISO]
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Record name Topramezone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14826
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Record name Topramezone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPRAMEZONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name TOPRAMEZONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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